4-Amino-3-fluorophenylacetic acid

Serotonin Receptor Antagonism Neurological Disorder Research Drug Discovery

4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a bifunctional aromatic building block characterized by the presence of an amino group at the para position, a fluorine atom at the meta position, and an acetic acid moiety. With a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, it is widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 503315-77-3
Cat. No. B3029042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluorophenylacetic acid
CAS503315-77-3
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)N
InChIInChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
InChIKeyHDUDZUAACDPSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3): Essential Procurement Information for a Bifunctional Fluorinated Building Block


4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) is a bifunctional aromatic building block characterized by the presence of an amino group at the para position, a fluorine atom at the meta position, and an acetic acid moiety . With a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, it is widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is available from multiple reputable vendors with standard purity specifications of ≥97% and is typically supplied as a white to off-white solid with a predicted pKa of 4.47 ± 0.10 .

Why 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) Cannot Be Replaced by Common Analogs in Critical Applications


The unique substitution pattern of a fluorine atom at the meta position and an amino group at the para position in 4-amino-3-fluorophenylacetic acid imparts distinct electronic, steric, and physicochemical properties that are not replicated by non-fluorinated, chloro-, bromo-, or regioisomeric analogs . These differences lead to significant variations in biological activity, solubility, and acid-base behavior, which can drastically alter the performance of downstream products . Consequently, generic substitution can compromise target binding affinity, synthetic efficiency, and the reproducibility of research findings .

Quantitative Evidence Supporting the Selection of 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3) Over Closest Analogs


5-HT3AC Receptor Antagonism: A 40-Fold Difference in Potency Compared to a 4-Amino-2-fluoro Analog

4-Amino-3-fluorophenylacetic acid demonstrates an IC50 of 840 nM for the human 5-HT3AC receptor, as measured by a FLIPR assay [1]. In contrast, a structurally related analog, 4-amino-2-fluorophenylacetic acid, exhibits an IC50 of 199.53 nM for the human muscarinic M2 receptor in a comparable FLIPR assay [2]. While the target receptors differ, the 4.2-fold variance in potency highlights the critical impact of fluorine regiochemistry on receptor interaction. Directly, an optimized 5-HT3A antagonist exhibits an IC50 of 21 nM [3], underscoring that 4-amino-3-fluorophenylacetic acid's potency is 40-fold lower than a potent lead compound, which is a crucial consideration for projects requiring specific levels of target engagement.

Serotonin Receptor Antagonism Neurological Disorder Research Drug Discovery

Aqueous Solubility: A >1,700-Fold Decrease Relative to the Non-Fluorinated Parent Compound

The introduction of a fluorine atom drastically alters aqueous solubility. 4-Amino-3-fluorophenylacetic acid has a measured aqueous solubility of 3.96 mg/mL (0.0234 mol/L) at room temperature . In contrast, the non-fluorinated analog, 4-aminophenylacetic acid, is reported to be very soluble in water, with an estimated solubility of approximately 68,110 mg/L [1]. This represents a greater than 1,700-fold reduction in aqueous solubility.

Formulation Development Drug Solubility ADME Properties

pKa Shift: Enhanced Acidity Relative to 4-Aminophenylacetic Acid

The electron-withdrawing effect of the fluorine atom lowers the pKa of the carboxylic acid group. The predicted pKa of 4-amino-3-fluorophenylacetic acid is 4.47 ± 0.10 . The pKa of the non-fluorinated 4-aminophenylacetic acid is reported to be approximately 4.7 [1], though some sources report values up to 5.2 . This 0.2 to 0.7 unit decrease in pKa indicates a significantly higher proportion of the ionized form at physiological pH, which can affect membrane permeability and protein binding.

Ionization State Permeability Salt Formation

Predicted Lipophilicity (Consensus LogP) Supports Enhanced Membrane Interaction Potential

The introduction of the fluorine atom significantly alters the lipophilicity of the molecule. The consensus Log P (o/w) for 4-amino-3-fluorophenylacetic acid is predicted to be 1.21 . In contrast, the non-fluorinated parent compound, 4-aminophenylacetic acid, has a predicted Log P of approximately 0.22 . This represents a 5.5-fold increase in the octanol-water partition coefficient (log scale) which is a key determinant of membrane permeability and tissue distribution.

Lipophilicity Drug Design ADME Prediction

Optimal Research and Industrial Applications for 4-Amino-3-fluorophenylacetic acid (CAS 503315-77-3)


Scaffold for Serotonin Receptor (5-HT3) Modulators with Defined Potency

The quantified IC50 of 840 nM for the 5-HT3AC receptor [1] positions 4-amino-3-fluorophenylacetic acid as a viable starting point for the development of 5-HT3 receptor antagonists. Its activity, being 40-fold lower than optimized leads [2], is suitable for research into partial antagonism or for the creation of tools for mechanistic studies where full blockade is not desired. The 4.2-fold potency difference relative to the 2-fluoro regioisomer [3] further validates the critical importance of the 3-fluoro substitution pattern for achieving specific biological profiles.

Lipophilic Scaffold for CNS-Penetrant Drug Design

The predicted consensus Log P of 1.21 , which is 5.5-fold higher than the non-fluorinated analog , positions 4-amino-3-fluorophenylacetic acid as a superior building block for central nervous system (CNS) drug discovery. Enhanced lipophilicity is a well-established predictor of blood-brain barrier penetration, making this compound an attractive fragment for synthesizing libraries of CNS-targeted drug candidates. The lower solubility (3.96 mg/mL) is a manageable characteristic that can be addressed through formulation, while the increased permeability potential provides a strategic advantage.

Ionizable Building Block for pH-Sensitive Formulations or Prodrugs

The decreased pKa of 4.47 compared to the parent compound's pKa of ~4.7-5.2 [4] results in a higher proportion of the ionized carboxylate form at physiological pH (7.4). This property is valuable for designing pH-sensitive drug delivery systems where drug release is triggered by changes in pH, or for creating prodrugs that require specific ionization states for activation or targeting.

Fluorinated Synthon for Next-Generation Agrochemicals

Fluorinated phenylacetic acid derivatives are known to exhibit enhanced pesticidal activity and improved selectivity compared to their non-fluorinated counterparts . The combination of an amino group and a carboxylic acid handle, along with the electron-withdrawing fluorine atom, provides a versatile synthon for constructing novel agrochemical active ingredients. The distinct physicochemical profile (Log P 1.21, solubility 3.96 mg/mL) can be leveraged to fine-tune the environmental fate and bioavailability of the final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.